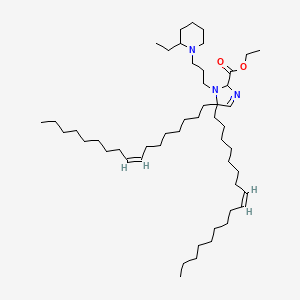
4-Pentylphenyl4-(trans-4-pentylcyclohexyl)-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lansoprazole is a proton pump inhibitor used to reduce stomach acid production. It is commonly prescribed for the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. Lansoprazole works by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells, thereby blocking the final step in gastric acid production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lansoprazole involves several key steps. One common method starts with the condensation of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the presence of sodium hydroxide to form a thioether intermediate. This intermediate is then oxidized using hydrogen peroxide to yield lansoprazole .
Industrial Production Methods
In industrial settings, the preparation of lansoprazole can involve the use of milder alkali such as sodium carbonate instead of sodium hydroxide. Additionally, a combination of cumene hydroperoxide and tetraisopropyl titanate can be used as an antioxidant to replace m-chloroperoxybenzoic acid, making the oxidation process more controllable and increasing the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lansoprazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used to oxidize the thioether intermediate to lansoprazole.
Reduction: Although less common, reduction reactions can be used to modify the sulfoxide group in lansoprazole.
Major Products
The major product of these reactions is lansoprazole itself, with potential by-products including sulfone and pyridine oxide impurities .
Scientific Research Applications
Lansoprazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of proton pump inhibitors and their mechanisms.
Biology: Lansoprazole is studied for its effects on gastric acid secretion and its potential role in modulating other biological pathways.
Medicine: Beyond its primary use in treating acid-related disorders, lansoprazole is being investigated for its potential benefits in reducing the risk of osteoporosis and type 2 diabetes mellitus
Mechanism of Action
Lansoprazole exerts its effects by selectively inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells. This enzyme system is responsible for the final step in the production of gastric acid. By binding to the enzyme, lansoprazole effectively blocks acid secretion, providing relief from acid-related disorders .
Comparison with Similar Compounds
While all these compounds share a similar mechanism of action, lansoprazole is unique in its specific chemical structure and pharmacokinetic properties . For example:
Omeprazole: Similar in function but has a different chemical structure and slightly different pharmacokinetics.
Pantoprazole: Also a proton pump inhibitor, but with different pharmacokinetic properties and potential side effects.
Esomeprazole: The S-isomer of omeprazole, offering slightly different efficacy and side effect profiles.
Lansoprazole’s unique structure allows for specific interactions with the H+/K+ ATPase enzyme, making it a valuable option in the treatment of acid-related disorders.
Properties
Molecular Formula |
C17H14F3N3O2 |
|---|---|
Molecular Weight |
349.31 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C17H14F3N3O2/c1-10-13(21-7-6-15(10)25-9-17(18,19)20)8-14(24)16-22-11-4-2-3-5-12(11)23-16/h2-7H,8-9H2,1H3,(H,22,23) |
InChI Key |
AGIZBVFPOAKOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CC(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B11935334.png)
![2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11935342.png)
![[3H]pemetrexed](/img/structure/B11935350.png)
![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)

![(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)

![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)
![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)

![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)


